2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.3321 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate typically involves the reaction of ethyl benzenesulfonate with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the propyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the propoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield the corresponding amide derivative.
Hydrolysis: The major products are benzenesulfonic acid and propyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The propoxycarbonyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The benzenesulfonate moiety can participate in electrophilic aromatic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzenesulfonate: Similar in structure but lacks the propoxycarbonyl group.
Propyl benzenesulfonate: Similar but with a propyl group instead of the propoxycarbonyl group.
Methyl benzenesulfonate: Similar but with a methyl group instead of the propoxycarbonyl group.
Uniqueness
2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate is unique due to the presence of both the propoxycarbonyl and benzenesulfonate groups, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
6948-46-5 |
---|---|
Molekularformel |
C12H17NO5S |
Molekulargewicht |
287.33 g/mol |
IUPAC-Name |
2-(propoxycarbonylamino)ethyl benzenesulfonate |
InChI |
InChI=1S/C12H17NO5S/c1-2-9-17-12(14)13-8-10-18-19(15,16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14) |
InChI-Schlüssel |
WNWRHLHUEOLIDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)NCCOS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.